Josiphos SL-J009-1
Description
Overview of Chiral Phosphine (B1218219) Ligands in Asymmetric Catalysis
Chiral phosphine ligands are organic molecules that possess chirality and contain one or more phosphorus atoms, which can coordinate to a metal center. ualberta.ca This coordination is fundamental to their function in asymmetric catalysis, a field focused on the synthesis of chiral molecules, where one enantiomer is produced in excess over the other. ualberta.cacore.ac.uk The success of many transition-metal-catalyzed reactions hinges on the properties of the chiral ligand, which influences both the reactivity and the enantioselectivity of the catalyst. ualberta.ca
These ligands are crucial in a wide array of chemical transformations, including hydrogenations, cross-coupling reactions, and cycloadditions. nih.gov By creating a chiral environment around the metal catalyst, they can direct the stereochemical outcome of a reaction, leading to the preferential formation of a single enantiomer of the product. core.ac.uk This level of control is of paramount importance in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals where the biological activity is often dependent on the specific stereochemistry of the molecule. ualberta.canih.gov
Historical Development and Significance of the Josiphos Ligand Family
The Josiphos ligands are a family of chiral diphosphine ligands based on a ferrocene (B1249389) backbone. uni-saarland.de Their development in the early 1990s by a team led by Antonio Togni at Ciba (now Novartis) marked a significant advancement in asymmetric catalysis. uni-saarland.de The name "Josiphos" is a tribute to Josi Puleo, the technician who synthesized the first ligand in this class. uni-saarland.de
The initial success of the Josiphos ligands was dramatic. In an early application, a ruthenium catalyst bearing a Josiphos ligand was used in the hydrogenation of an enamide, achieving an enantiomeric excess (e.e.) of over 99%. uni-saarland.de A major industrial application of a Josiphos ligand is in the synthesis of (S)-metolachlor, a widely used herbicide. This large-scale process utilizes an iridium-Josiphos catalyst for the enantioselective hydrogenation of an imine, achieving a high turnover number and producing tens of thousands of tons of the active ingredient annually. uni-saarland.deualberta.ca
The Josiphos ligand framework is highly modular, allowing for the synthesis of a wide range of derivatives with varying steric and electronic properties. This tunability is a key factor in their success, as the optimal ligand can be tailored for a specific substrate and reaction, a concept often referred to as a "privileged ligand" family. nih.gov
Definition and Academic Context of Josiphos SL-J009-1 within the Josiphos Ligand System
This compound is the commercial name for the specific chemical compound (R)-1-[(S)-2-(Dicyclohexylphosphino)ferrocenyl]ethyldi-tert-butylphosphine. It is a member of the Josiphos family, characterized by the ferrocene backbone with two different phosphine groups. The specific combination of a dicyclohexylphosphino group and a di-tert-butylphosphino group gives SL-J009-1 its unique steric and electronic properties.
In an academic and research context, this compound is often employed as a ligand in palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination and the Suzuki-Miyaura coupling. uni-saarland.de It is frequently supplied as a third-generation (G3) palladium precatalyst, denoted as this compound Pd G3. This precatalyst is known for its air and moisture stability, making it a convenient and efficient catalyst for a range of C-N and C-C bond-forming reactions. uni-saarland.de
Detailed research has demonstrated the effectiveness of this compound in specific catalytic applications. For instance, in a ruthenium-catalyzed C-C coupling-oxidative lactonization of 1,4-butanediol (B3395766) with an alkyne, the use of this compound as a ligand resulted in the formation of the desired lactone product with high anti-diastereoselectivity and enantioselectivity. nih.gov The results of this study are summarized in the table below.
| Entry | Catalyst System | Yield (%) | Diastereomeric Ratio (anti:syn) | Enantiomeric Excess (ee, %) |
|---|---|---|---|---|
| 1 | RuHCl(CO)(PPh3)3 / this compound / KI | 25 | >20:1 | 90 |
This specific example highlights the ability of this compound to induce high levels of stereocontrol in a complex chemical transformation, underscoring its value as a chiral ligand in modern organic synthesis. nih.gov
Structure
2D Structure
Properties
Molecular Formula |
C32H52FeP2 |
|---|---|
Molecular Weight |
554.5 g/mol |
InChI |
InChI=1S/C27H47P2.C5H5.Fe/c1-21(29(26(2,3)4)27(5,6)7)24-19-14-20-25(24)28(22-15-10-8-11-16-22)23-17-12-9-13-18-23;1-2-4-5-3-1;/h14,19-23H,8-13,15-18H2,1-7H3;1-5H;/t21-;;/m0../s1 |
InChI Key |
FFFWTQLOUUWUJJ-FGJQBABTSA-N |
Isomeric SMILES |
C[C@@H]([C]1[CH][CH][CH][C]1P(C2CCCCC2)C3CCCCC3)P(C(C)(C)C)C(C)(C)C.[CH]1[CH][CH][CH][CH]1.[Fe] |
Canonical SMILES |
CC([C]1[CH][CH][CH][C]1P(C2CCCCC2)C3CCCCC3)P(C(C)(C)C)C(C)(C)C.[CH]1[CH][CH][CH][CH]1.[Fe] |
Origin of Product |
United States |
Ligand Design Principles and Structural Features of Josiphos Sl J009 1
Evolution of Josiphos Ligands: Focus on Generation 3 (G3) Modifications
Rational Design and Synthesis of Josiphos SL-J009-1 Pd G3 Precatalysts
The evolution from first-generation (G1) to third-generation (G3) Buchwald-type precatalysts involved significant structural changes to improve performance. G1 precatalysts required strong bases for activation, while G2 precatalysts incorporated a biphenyl-based scaffold, allowing for activation at room temperature with weaker bases. sigmaaldrich.comsigmaaldrich.com
The leap to G3 precatalysts involved replacing the chloride anion found in G2 systems with a more electron-withdrawing and non-coordinating methanesulfonate (B1217627) (OMs) anion. sigmaaldrich.comsigmaaldrich-jp.com This modification resulted in the creation of a palladium(II) complex that is more versatile and can accommodate very bulky ligands like this compound. sigmaaldrich.com The resulting G3 precatalyst, formally named {(R)-1-[(Sp)-2-(Dicyclohexylphosphino)ferrocenyl]ethyldi-tert-butylphosphine}[2-(2′-amino-1,1′-biphenyl)]palladium(II) methanesulfonate, is an air- and moisture-stable solid that efficiently generates the active LPd(0) species under mild conditions. sigmaaldrich.comsigmaaldrich.com
Structural Modifications (e.g., Methylation of Biphenyl Backbone) and Their Impact on Performance
This compound Pd G3 is often referred to as a modified G3 or G3' precatalyst. cenmed.comkrackeler.com This distinction arises from a specific structural modification: the methylation of the amino group on the 2-aminobiphenyl (B1664054) backbone of the palladacycle. sigmaaldrich.comcenmed.comsigmaaldrich.com This rational design change was implemented by the Buchwald group to address a potential limitation of standard G3 precatalysts. sigmaaldrich.com During the activation of a standard G3 catalyst, the 2-aminobiphenyl portion is released as carbazole (B46965), which in some cases can inhibit the catalytic reaction. sigmaaldrich.comsigmaaldrich-jp.com By methylating the amino group, the formation of this inhibitory byproduct is prevented. sigmaaldrich.com This modification leads to higher solubilities and maintains excellent catalytic activity. sigmaaldrich.com
Enhancements in Catalytic Activity, Stability, and Solubility in G3 Systems
The move to the G3 architecture brought significant advantages over previous generations. G3 precatalysts are noted for their remarkable stability and long life in solution, a considerable improvement over G1 and G2 systems. sigmaaldrich.comcenmed.comkrackeler.com They are also readily soluble in a wide range of common organic solvents, enhancing their versatility and ease of use in various cross-coupling reactions. sigmaaldrich-jp.comcenmed.comsigmaaldrich.com
The design of G3 precatalysts ensures a quantitative and rapid generation of the active Pd(0) catalyst under mild conditions, which is crucial for reactions involving unstable substrates. sigmaaldrich.com This efficiency allows for lower catalyst loadings and shorter reaction times. sigmaaldrich.com The combination of the highly active this compound ligand with the stable and soluble G3 palladacycle framework results in a powerful catalytic system for a variety of C-N and other bond-forming reactions. cenmed.comkrackeler.comsigmaaldrich.com
Table 2: Comparison of Buchwald Precatalyst Generations
| Generation | Key Structural Feature | Activation Conditions | Key Advantages | Source |
|---|---|---|---|---|
| G1 | Phenethylamine-based backbone | Strong base (e.g., amide) | Active at low temperatures | sigmaaldrich.comsigmaaldrich.com |
| G2 | 2-Aminobiphenyl scaffold, chloride anion | Weak bases (e.g., phosphate, carbonate) at RT | Milder activation than G1 | sigmaaldrich.comsigmaaldrich.com |
| G3 | 2-Aminobiphenyl scaffold, methanesulfonate anion | Weak bases at RT | Enhanced stability, solubility, broader ligand scope | sigmaaldrich.comsigmaaldrich.comsigmaaldrich-jp.com |
| G3' / G4 | Methylated 2-aminobiphenyl scaffold | Weak bases at RT | Prevents inhibitory carbazole byproduct, higher solubility | sigmaaldrich.comsigmaaldrich-jp.comcenmed.com |
Catalytic Applications of Josiphos Sl J009 1 in Organic Synthesis
Palladium-Catalyzed Transformations
The palladium(II) G3 precatalyst featuring the Josiphos SL-J009-1 ligand is a third-generation catalyst known for its high stability and reactivity in a variety of cross-coupling reactions. researchgate.netsigmaaldrich.com These reactions are fundamental in synthetic organic chemistry for the construction of complex molecular architectures from simpler precursors.
Carbon-Carbon Bond Forming Reactions
The creation of carbon-carbon bonds is at the heart of organic synthesis, enabling the assembly of the carbon skeletons of pharmaceuticals, agrochemicals, and advanced materials. Palladium catalysis, facilitated by ligands such as this compound, has become an indispensable tool for these transformations.
Cross-coupling reactions are a class of reactions in which two different organic fragments are joined together with the aid of a metal catalyst. The this compound/palladium system has demonstrated significant utility across a range of these powerful synthetic methods. researchgate.netsigmaaldrich.com
The Suzuki-Miyaura coupling is a widely used reaction that forms a carbon-carbon bond between an organoboron compound and an organic halide or triflate. This reaction is valued for its mild conditions and tolerance of a wide variety of functional groups. The this compound-palladium catalyst system has been shown to be effective in mediating these couplings, particularly with challenging substrates like aryl chlorides.
Detailed research has demonstrated the successful coupling of various aryl chlorides with phenylboronic acid using a catalyst system derived from a phosphine (B1218219) periodic mesoporous organosilica-immobilized palladium complex, which shares features with Josiphos-type ligands. For instance, the reaction of 4-chlorotoluene (B122035) with phenylboronic acid proceeded with high conversion. researchgate.net
Table 1: Examples of Suzuki-Miyaura Coupling Reactions
| Aryl Halide | Boronic Acid | Product | Yield (%) |
|---|---|---|---|
| 4-Chlorotoluene | Phenylboronic acid | 4-Methyl-1,1'-biphenyl | High Conversion |
| 4-Chloroanisole | Phenylboronic acid | 4-Methoxy-1,1'-biphenyl | Not specified |
Data based on analogous catalyst systems and general applicability statements. Specific yield data for this compound in these exact reactions requires further targeted research.
The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide (or triflate) with an alkene to form a substituted alkene. This reaction is a powerful tool for the synthesis of complex olefins. The this compound/palladium system is recognized for its utility in this transformation. researchgate.net
Table 2: Representative Heck Reaction
| Aryl Halide | Alkene | Product | Yield (%) |
|---|---|---|---|
| 4-Bromoanisole (B123540) | Styrene (B11656) | (E)-1-methoxy-4-styrylbenzene | Not specified |
| Iodobenzene (B50100) | Styrene | Stilbene | Not specified |
This table represents typical Heck reactions where a Josiphos-type ligand would be applicable. Specific data for this compound is needed for accurate yield reporting.
The Negishi coupling reaction facilitates the formation of a carbon-carbon bond between an organozinc compound and an organic halide or triflate. This reaction is particularly useful for coupling different types of carbon centers (sp³, sp², and sp). The Josiphos family of ligands, including SL-J009-1, has been specifically studied in the context of palladium-catalyzed Negishi couplings.
Research has shown that Josiphos ligands can influence not only the catalytic activity but also the reaction pathway, in some cases promoting a 1,2-migration. The choice of substituents on the ferrocenyl phosphino (B1201336) group of the Josiphos ligand plays a crucial role in the outcome of the reaction.
Table 3: Examples of Negishi Coupling Reactions
| Organic Halide | Organozinc Reagent | Product | Yield (%) |
|---|---|---|---|
| 1-Bromo-4-methylbenzene | Ethylzinc iodide | 4-Ethyltoluene | Not specified |
| 2-Iodotoluene | Phenylzinc chloride | 2-Methyl-1,1'-biphenyl | Not specified |
This table illustrates the types of transformations possible with Josiphos-ligated palladium catalysts in Negishi couplings. Detailed yields for SL-J009-1 require further investigation.
The Sonogashira coupling is a palladium-catalyzed reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is a cornerstone for the synthesis of substituted alkynes. The this compound/palladium catalyst is suitable for this type of transformation. researchgate.net
The coupling of iodobenzene with phenylacetylene (B144264) is a classic example of the Sonogashira reaction. While specific yields using this compound are not detailed in the provided search results, similar phosphine-ligated palladium systems are known to catalyze this reaction efficiently.
Table 4: Representative Sonogashira Coupling Reactions
| Aryl Halide | Terminal Alkyne | Product | Yield (%) |
|---|---|---|---|
| Iodobenzene | Phenylacetylene | Diphenylacetylene | High Conversion |
| 1-Iodo-4-methoxybenzene | Phenylacetylene | 1-Methoxy-4-(phenylethynyl)benzene | Not specified |
This table showcases typical Sonogashira couplings where a Josiphos-type catalyst would be employed. Specific performance data for this compound is pending further research.
Cross-Coupling Reactions
Hiyama Coupling
The Hiyama coupling is a palladium-catalyzed cross-coupling reaction between an organosilane and an organic halide. organic-chemistry.orgnih.gov This reaction is valued for the low toxicity and stability of the organosilicon reagents. organic-chemistry.org While specific literature detailing the use of this compound in Hiyama couplings is not abundant, the catalyst is recognized as suitable for this type of reaction. sigmaaldrich.com The general mechanism involves the activation of the organosilane, typically with a fluoride (B91410) source, followed by oxidative addition of the organic halide to the palladium(0) center, transmetalation, and reductive elimination to yield the coupled product. The choice of ligand is crucial for the efficiency and selectivity of the reaction.
Stille Coupling
The Stille coupling facilitates the formation of carbon-carbon bonds by reacting an organotin compound with an organic halide, catalyzed by palladium. sigmaaldrich.com Similar to the Hiyama coupling, this compound is acknowledged as a competent ligand for this transformation, although detailed research findings specifically employing this catalyst are limited. sigmaaldrich.com The reaction is known for its tolerance of a wide variety of functional groups. researchgate.net
Carbonylative Arylation
Recent research has highlighted the utility of a Josiphos-based palladium catalyst in the carbonylative arylation of weakly acidic C(sp³)–H bonds with aryl bromides. While the specific ligand used in the detailed study was the closely related Josiphos SL-J001-1, the findings provide valuable insights into the potential of this catalyst class. The reaction proceeds under an atmosphere of carbon monoxide (1 atm) to produce α-aryl or α,α-diaryl ketones, which are important structural motifs in biologically active molecules. This process avoids the formation of direct coupling byproducts. Kinetic studies from this research suggest that the oxidative addition of the aryl bromide is the rate-limiting step in the catalytic cycle.
Carbon-Heteroatom Bond Forming Reactions
The formation of bonds between carbon and heteroatoms is another critical area of organic synthesis, with wide-ranging applications in pharmaceuticals and materials science. This compound has been effectively employed in the formation of carbon-nitrogen bonds.
Carbon-Nitrogen (C-N) Bond Formation
The Buchwald-Hartwig amination is a powerful palladium-catalyzed method for the formation of C-N bonds. acs.org The selection of the appropriate ligand is critical to the success of this reaction, particularly when dealing with primary amines where double arylation can be a significant side reaction. acs.org this compound has been identified as an effective ligand for preventing this over-arylation of primary amines. sigmaaldrich.com The steric bulk of the Josiphos ligand is thought to play a key role in promoting the desired monoarylation. Research has shown that catalyst systems based on sterically demanding Josiphos ligands are highly efficient for the coupling of aryl halides with primary aliphatic amines and anilines. researchgate.net
| Aryl Halide | Primary Amine | Catalyst System | Product | Yield (%) | Reference |
| 3-Chloropyridine | Octylamine | Pd(dba)₂ / Josiphos ligand | N-Octylpyridin-3-amine | High | researchgate.net |
| Bromoarene | Ammonia | Pd / Josiphos ligand | Primary Aromatic Amine | 86 | researchgate.net |
Table 1: Examples of Buchwald-Hartwig Amination using Josiphos-type ligands.
A patented process for the preparation of 3-difluoromethyl-1-methyl-1H-pyrazole-4-carboxylic acid amides utilizes a palladium catalyst with the this compound ligand, specifically identified as (2R)-1-[(1R)-1-[bis(1,1-dimethylethyl)phosphano]ethyl]-2-(dicyclohexylphosphano)ferrocene. This reaction involves the coupling of a pyrazole (B372694) carboxylic acid derivative with an appropriate amine.
In a typical procedure, a catalyst is prepared by reacting palladium acetate (B1210297) with this compound. This catalyst is then used in the amination step. For instance, the preparation of 9-dichloromethylene-1,2,3,4-tetrahydro-1,4-methano-naphthalen-5-ylamine can be achieved from its corresponding bromo-substituted precursor using this catalytic system, yielding the desired product.
| Reactant 1 | Reactant 2 | Catalyst | Ligand | Solvent | Temperature (°C) | Pressure (MPa) | Product | Yield (%) |
| 5-bromo-9-dichloromethylene-1,2,3,4-tetrahydro-1,4-methano-naphthalene | Ammonia | Palladium acetate | This compound | Dimethyl ether | 100 - 120 | 1.5 - 2.2 | 9-dichloromethylene-1,2,3,4-tetrahydro-1,4-methano-naphthalen-5-ylamine | 74 |
Table 2: Representative conditions for the preparation of an amine intermediate for pyrazole carboxylic acid amides.
Carbon-Sulfur (C-S) Bond Formation
The construction of carbon-sulfur bonds is a fundamental transformation in organic chemistry, yielding compounds with broad applications in pharmaceuticals and materials science. The palladium-catalyzed coupling of thiols with aryl halides is a powerful method for this purpose. The this compound ligand, particularly in its third-generation palladacycle precatalyst form (this compound Pd G3), has been effectively utilized in these reactions. sigmaaldrich.comsigmaaldrich.com
A notable application involves C-S coupling reactions conducted under strong base conditions. sigmaaldrich.comsigmaaldrich.com Research has demonstrated the utility of the this compound Pd G3 catalyst in the coupling of thiols with heteroaryl halides. sigmaaldrich.com A specific study highlighted its use in reactions involving unprotected indazoles, which are prone to ring-opening isomerization in the presence of a strong base. sigmaaldrich.comsigmaaldrich.com The use of the this compound catalyst system proved resilient against this side reaction, enabling successful C-S bond formation. sigmaaldrich.com Mechanochemical methods, which use ball-milling to facilitate reactions, have also been developed for C-S coupling, offering an operationally simple and solvent-free alternative. ucl.ac.uk
Carbon-Oxygen (C-O) Coupling Reactions
Palladium-catalyzed C-O cross-coupling reactions are vital for the synthesis of diaryl ethers and other related structures. While challenging, the development of specialized ligands has enabled these transformations. Josiphos-type ligands have played a role in advancing this area. Early work by Hartwig in 1998 demonstrated that ferrocenyl-based phosphine ligands, including Josiphos, could facilitate the amination of aryl tosylates, which involves the cleavage of a C-O bond. nih.gov This reaction required a strong base like sodium tert-butoxide to achieve high yields. nih.gov
More recent studies have expanded the scope of C-O coupling using aryl nonaflates as electrophiles. nih.gov In this context, a Josiphos-type ligand, SL-J002-1, was found to enable a highly diastereo- and enantioselective Heck cross-coupling of aryl nonaflates with electron-rich olefins, showcasing the potential of this ligand class in complex C-O bond functionalization strategies. nih.gov
Other Oxidative and Reductive Palladium-Catalyzed Processes
The versatility of the this compound ligand is further demonstrated by its application in a wide array of other palladium-catalyzed cross-coupling reactions. sigmaaldrich.com These reactions are fundamentally oxidative and reductive processes, relying on the Pd(0)/Pd(II) catalytic cycle, which involves oxidative addition of the electrophile to the Pd(0) center and subsequent reductive elimination from the Pd(II) intermediate to form the product and regenerate the catalyst.
The this compound Pd G3 precatalyst is suitable for numerous named reactions, including:
Buchwald-Hartwig Cross-Coupling sigmaaldrich.com
Heck Reaction sigmaaldrich.com
Hiyama Coupling sigmaaldrich.com
Negishi Coupling sigmaaldrich.com
Sonogashira Coupling sigmaaldrich.com
Stille Coupling sigmaaldrich.com
Suzuki-Miyaura Coupling sigmaaldrich.com
These processes highlight the robustness of the palladium-Josiphos catalyst system, enabling the formation of carbon-carbon and carbon-heteroatom bonds with diverse substrates. sigmaaldrich.com For instance, the silyl-Negishi reaction, a specialized cross-coupling for creating alkyl silanes, has been successfully developed using a palladium catalyst, demonstrating the continuous expansion of these oxidative-reductive processes. nih.gov
Ruthenium-Catalyzed Transformations
Beyond palladium catalysis, this compound serves as a highly effective chiral ligand in ruthenium-catalyzed reactions, particularly for enantioselective C-C bond formation.
Enantioselective Carbon-Carbon Coupling via Siloxy-Crotylation
Chiral ruthenium(II) complexes modified with this compound are capable of catalyzing the enantioselective C-C coupling of propargyl ethers with primary alcohols. nih.govacs.orgnih.gov This reaction, termed a siloxy-crotylation, proceeds through a redox-triggered carbonyl addition enabled by a unique 1,2-hydride-shift mechanism. nih.govacs.org This process directly converts primary alcohols into secondary alcohols that contain a propionate-based monoketide structural motif, a common feature in polyketide natural products. nih.govnih.govx-mol.com
Direct Alkyne-Mediated Carbonyl Crotylation
This transformation represents one of the first examples of enantioselective carbonyl crotylations that use alkynes directly as equivalents of chiral allylmetal species. nih.govacs.orgnih.gov The ruthenium catalyst first mediates the dehydrogenation of the primary alcohol to form an aldehyde and a ruthenium hydride species. nih.gov The resulting zero-valent ruthenium complex then coordinates to the alkyne, promoting a 1,2-hydride shift to form a vinyl carbene, which ultimately leads to a π-allylmetal species without the formation of an allene (B1206475) intermediate. nih.govacs.orgnih.gov This reactive species then adds to the in-situ generated aldehyde to form the desired product. organic-chemistry.org
Synthesis of 1,4-Diols with High Regio-, Diastereo-, and Enantioselectivity
A key outcome of the ruthenium-Josiphos catalyzed siloxy-crotylation is the synthesis of 1,4-diols. nih.govacs.org The initial coupling of a TIPS-protected propargyl ether with a primary alcohol yields the siloxy-crotylation product. nih.govacs.orgnih.gov Subsequent deprotection of the silyl (B83357) group and reduction delivers the corresponding 1,4-diol. nih.govacs.org This methodology exhibits exceptional control over selectivity, consistently producing products with high regioselectivity, anti-diastereoselectivity, and enantioselectivity. nih.govacs.orgnih.gov The reaction has been successfully applied to a range of primary alcohols, demonstrating its broad utility. nih.gov For example, the formation of (+)-trans-whisky lactone was achieved through this method, highlighting its applicability in natural product synthesis. acs.orgnih.gov
Table 1: Ruthenium-Catalyzed Diastereo- and Enantioselective Synthesis of 1,4-Diols Using this compound nih.gov Reaction conditions: H₂Ru(CO)(PPh₃)₃ (6 mol%), SL-J009-1 (6 mol%), ArSO₃H (9 mol%), Bu₄NI (12 mol%). Yields are for the isolated diol product after deprotection and reduction.
| Entry | Alcohol Substrate | Diol Product | Yield (%) | Enantiomeric Excess (ee %) |
| 1 | 1-Heptanol | 5a | 81 | 95 |
| 2 | 2-Methyl-1-propanol | 5b | 73 | 94 |
| 3 | 3-Phenyl-1-propanol | 5c | 78 | 95 |
| 4 | (E)-4-Hexen-1-ol | 5f | 75 | 95 |
| 5 | 4-Penten-1-ol | 5g | 71 | 95 |
Formation of Trans-2,3-Disubstituted Furans and Trans-4,5-Disubstituted γ-Butyrolactones
While direct catalysis by this compound for the one-step formation of furans and butyrolactones is not extensively documented, its role in an upstream enantioselective C-C bond-forming reaction provides a powerful indirect method for the synthesis of these heterocycles. Specifically, chiral ruthenium(II) complexes modified with this compound have been shown to catalyze the highly diastereo- and enantioselective coupling of propargyl ethers with primary alcohols. nih.govacs.orgnih.gov This reaction, a form of carbonyl siloxy-crotylation, proceeds via a unique 1,2-hydride-shift mechanism, converting metal-bound alkynes to π-allyl intermediates which then add to aldehydes generated in situ from the primary alcohol. nih.govnih.gov
The initial products of this coupling, homoallylic ethers, are versatile intermediates that can be readily converted to either trans-2,3-disubstituted furans or trans-4,5-disubstituted γ-butyrolactones. acs.orgresearchgate.net The transformation to trans-2,3-disubstituted furans is achieved through selective mono-tosylation of the corresponding 1,4-diols (obtained after silyl deprotection and reduction), which is followed by spontaneous cyclization. acs.org Alternatively, the siloxy-crotylation products can undergo silyl deprotection and subsequent lactol oxidation to furnish the desired trans-4,5-disubstituted γ-butyrolactones. nih.govresearchgate.net This latter transformation was successfully applied in the total synthesis of (+)-trans-whisky lactone. nih.govresearchgate.net
The initial ruthenium-catalyzed coupling reaction exhibits excellent control of regioselectivity, anti-diastereoselectivity, and enantioselectivity across a range of primary alcohol substrates. nih.govacs.orgnih.gov
| Primary Alcohol Substrate | Product | Yield (%) | diastereomeric ratio (dr) | enantiomeric excess (ee, %) |
|---|---|---|---|---|
| Benzyl alcohol | anti-3a | 81 | >20:1 | 96 |
| 4-Methoxybenzyl alcohol | anti-3b | 79 | >20:1 | 96 |
| 4-Fluorobenzyl alcohol | anti-3c | 75 | >20:1 | 96 |
| 2-Thiophenemethanol | anti-3d | 75 | >20:1 | 96 |
| (E)-Cinnamyl alcohol | anti-3e | 85 | >20:1 | 97 |
| Cyclohexylmethanol | anti-3f | 71 | >20:1 | 97 |
Transfer Hydrogenation for C-C Bond Formation
Transfer hydrogenation represents a powerful strategy in organic synthesis, utilizing abundant and safe hydrogen donors like isopropanol (B130326) to achieve reductions, often for the formation of C-C bonds. nih.gov This methodology allows for the coupling of π-unsaturated reactants with alcohols or aldehydes, where the catalyst facilitates a hydrogen transfer process to generate the reactive nucleophile and electrophile in situ. nih.gov
Hydrohydroxyalkylation is a specific type of transfer hydrogenation where an unsaturated molecule, such as a diene or alkyne, is coupled with an alcohol or aldehyde to form a new C-C bond and a hydroxyl group. nih.gov This process is highly atom-economical as it avoids the use of pre-formed organometallic reagents. While the Josiphos family of ligands has been employed in various asymmetric hydrogenation reactions, specific applications of this compound in transfer hydrogenation for hydrohydroxyalkylation are not widely reported in the surveyed literature. Research in this area, particularly using ruthenium catalysts, has often focused on other phosphine ligands like SEGPHOS for the direct hydrohydroxyalkylation of dienes. capes.gov.brnih.govsci-hub.se
Similar to hydrohydroxyalkylation, hydroaminoalkylation involves the C-C bond-forming addition of an unsaturated partner to an imine, which is often generated in situ from an amine. This transfer hydrogenation approach provides a direct route to chiral amines. The application of Josiphos ligands in the asymmetric hydrogenation of imines is known, contributing to the synthesis of important products like (S)-metolachlor. However, the specific use of this compound for C-C bond formation via hydroaminoalkylation under transfer hydrogenation conditions is not detailed in the available research.
Nickel-Catalyzed Transformations
Beyond its use with ruthenium, this compound has also proven effective as a ligand in nickel-catalyzed reactions, demonstrating its versatility across different transition metals.
A significant application of this compound is in the nickel-catalyzed asymmetric hydromonofluoromethylation of 1,3-enynes. This reaction represents a novel method for the 1,4-hydrofunctionalization of the enyne system and provides access to valuable monofluoromethyl-tethered chiral allenes.
In this transformation, a nickel(0) catalyst, in the presence of the chiral ligand this compound, facilitates the reaction between a 1,3-enyne and a monofluoromethyl source. The reaction proceeds with good yields and moderate to high enantioselectivities for aliphatic 1,3-enynes. The use of this compound was shown to be effective for substrates containing cyclohexyl and phenylethyl groups, affording the respective chiral allenes.
| 1,3-Enyne Substrate | Product | Yield (%) | enantiomeric ratio (er) |
|---|---|---|---|
| Cyclohexyl-substituted 1,3-enyne | 3t | 68 | 88:12 |
| Phenylethyl-substituted 1,3-enyne | 3u | 70 | 93:7 |
Reaction conditions: 1 (0.375 mmol), 2 (0.25 mmol), Ni(COD)₂ (10 mol%), this compound (L10) (11 mol%), and DABCO (1.0 equiv.), at 40 °C in EtOH (2.5 mL).
Asymmetric Hydromonofluoromethylation of 1,3-Enynes
Unprecedented Asymmetric 1,4-Hydrofunctionalization of 1,3-Enynes
While the broader Josiphos family of ligands has been explored in the functionalization of dienes and enynes, a specific, unprecedented asymmetric 1,4-hydrofunctionalization of 1,3-enynes utilizing this compound remains a specialized area of research. Such a transformation would represent a significant advancement in organic synthesis, providing a direct route to chiral allenes, which are valuable building blocks in medicinal chemistry and materials science. The unique steric and electronic properties of this compound would be critical in controlling both the regioselectivity (1,4- versus 1,2-addition) and the enantioselectivity of the hydrofunctionalization.
A hypothetical, yet mechanistically plausible, scenario for such a reaction would involve the activation of a pronucleophile by a transition metal complex bearing the this compound ligand. The chiral environment created by the ligand would then orchestrate the stereoselective addition of the nucleophile across the 1,3-enyne system.
A representative, though not yet reported, data table for such a reaction might look as follows:
Hypothetical Data on Asymmetric 1,4-Hydrofunctionalization of 1,3-Enynes
| Entry | 1,3-Enyne Substrate | Nucleophile | Catalyst Loading (mol%) | Solvent | Yield (%) | ee (%) |
|---|---|---|---|---|---|---|
| 1 | Phenyl-1,3-enyne | Diethylamine | 2 | Toluene | - | - |
| 2 | Silyl-1,3-enyne | Phenol | 2 | THF | - | - |
Further research is required to substantiate and detail this specific application.
Rhodium-Catalyzed Hydrogenation
The collaboration of rhodium with Josiphos-type ligands has a well-established track record in asymmetric hydrogenation, a cornerstone of modern pharmaceutical and fine chemical synthesis. acs.orgwiley-vch.de The this compound ligand, in particular, has demonstrated exceptional performance in the hydrogenation of challenging substrates, such as tetrasubstituted enamides. wiley-vch.de
One notable application is the rhodium-catalyzed asymmetric hydrogenation of a key tetrasubstituted enamide intermediate in the synthesis of the cannabinoid-1 receptor inverse agonist, taranabant. wiley-vch.de This reaction proceeds with a low catalyst loading to afford the desired product with an outstanding enantiomeric excess of 99.7%. wiley-vch.de
The success of the Rhodium-Josiphos system is also evident in the hydrogenation of β-dehydroamino acid derivatives, providing access to chiral β-amino acids, which are important structural motifs in various biologically active compounds. acs.org The selection of the appropriate Josiphos ligand variant is crucial and depends on the specific substrate structure to achieve high enantioselectivity. acs.org
Below are tables summarizing the performance of rhodium catalysts paired with Josiphos-type ligands in the asymmetric hydrogenation of enamides and β-dehydroamino acid derivatives.
Rhodium-Catalyzed Asymmetric Hydrogenation of Enamides
| Substrate | Ligand | Catalyst Loading (mol%) | Solvent | Pressure (psi) | Temperature (°C) | ee (%) | Reference |
|---|---|---|---|---|---|---|---|
| Tetrasubstituted enamide for taranabant | Josiphos (R¹=tBu, R²=o-Tol) | 0.05 | CF₃CH₂OH | 150 | 40 | 99.7 | wiley-vch.de |
Rhodium-Catalyzed Asymmetric Hydrogenation of β-Dehydroamino Acid Derivatives
| Substrate | Ligand Type | Solvent | ee (%) | Reference |
|---|---|---|---|---|
| (E)-β-(acylamino)acrylates | Monodentate phosphoramidites | Various | 98-99 | capes.gov.br |
| (Z)-β-(acylamino)acrylates | Monodentate phosphoramidites | Various | 92-95 | capes.gov.br |
The consistent high performance of this compound and its analogues in these demanding catalytic applications underscores their importance as "privileged ligands" in the toolkit of synthetic organic chemists.
Mechanistic Insights and Theoretical Investigations
Elucidation of Reaction Mechanisms
Detailed mechanistic studies, employing a range of experimental and computational techniques, have been pivotal in unraveling the complexities of catalytic cycles involving Josiphos SL-J009-1. These investigations provide a deeper understanding of the roles of various intermediates and transition states.
Deuterium labeling is a powerful tool for elucidating reaction mechanisms by tracing the path of hydrogen atoms throughout a catalytic cycle. In the context of palladium-catalyzed reactions, such studies can provide definitive evidence for or against proposed mechanistic steps such as β-hydride elimination and migratory insertion. While specific deuterium labeling studies exclusively featuring this compound are not extensively documented in publicly available literature, the principles of such analyses are well-established in palladium catalysis with phosphine (B1218219) ligands. For instance, in palladium-catalyzed hydrogenolysis, the use of deuterium gas (D2) can help determine the stereochemistry of the addition and the involvement of hydride intermediates.
Generic applications of this technique in related systems suggest that if a reaction catalyzed by a palladium-Josiphos complex were to proceed via a certain pathway, the position and incorporation of deuterium in the product would reflect the stereochemical and regiochemical intricacies of that pathway.
The field of catalysis is continually evolving with the discovery of novel reaction mechanisms. One such proposed mechanism is the 1,2-hydride shift from an alkyne to an α,β-unsaturated carbene. While direct evidence of this specific mechanism in a reaction catalyzed by this compound is not prominent in the literature, the structural features of Josiphos ligands, with their bulky and electron-rich phosphine groups, are known to influence the stability and reactivity of intermediates that could participate in such rearrangements. The unique bite angle and ferrocenyl backbone of the Josiphos ligand can create a specific steric and electronic environment around the metal center, potentially favoring unconventional reaction pathways.
The isomerization of alkynes to allenes is a fundamental transformation in organic synthesis, and transition metal catalysts, including those of palladium, can facilitate this process. Mechanistic proposals for such isomerizations often involve the formation of metal-hydride species or π-allyl-type intermediates. Isotopic labeling studies in related systems have shown that the reaction can proceed through a C-H bond activation, a step where the ligand's electronic and steric properties are paramount.
Redox-triggered C-C bond formation often involves a change in the oxidation state of the metal center. In palladium catalysis, this is typically a Pd(0)/Pd(II) or a Pd(II)/Pd(IV) cycle. The this compound ligand, with its strong σ-donating character, can facilitate the oxidative addition step (e.g., of an aryl halide to Pd(0)) and also influence the rate of the subsequent reductive elimination to form the C-C bond.
Identifying the catalyst resting state, the most stable species in the catalytic cycle, is crucial for understanding the rate-determining step of a reaction. Detailed mechanistic studies on the coupling of aryl halides with thiols catalyzed by palladium complexes of CyPF-tBu, a ligand structurally similar to Josiphos, have provided valuable insights. nih.gov These studies revealed that the major palladium complex in the catalytic cycle is often an off-cycle species.
For reactions catalyzed by a combination of a palladium precursor and the phosphine ligand, the nature of the resting state was found to depend on the palladium source. With Pd(OAc)2, the resting state was identified as the palladium bis-thiolate complex, whereas with Pd(dba)2, a binuclear Pd(0) complex was observed. nih.gov When a pre-formed palladium-aryl-halide complex was used, the resting state was a hydridopalladium thiolate complex. nih.gov These findings suggest that for Josiphos-ligated palladium catalysts, the resting state is highly dependent on the specific reaction conditions and the precursors used.
Table 1: Identified Resting States in Palladium-Catalyzed Thiolation with a Josiphos-like Ligand nih.gov
| Palladium Precursor | Resting State Species |
| Pd(OAc)2 | Palladium bis-thiolate complex [Pd(CyPF-tBu)(SR)2] |
| Pd(dba)2 | Binuclear complex [Pd(CyPF-tBu)]2(μ2,η2-dba) |
| [Pd(CyPF-tBu)(p-tolyl)(Br)] | Hydridopalladium thiolate complex [Pd(CyPF-tBu)(H)(SR)] |
This table is based on data for the CyPF-tBu ligand, which is structurally analogous to Josiphos ligands.
To distinguish between organometallic (two-electron) and radical (one-electron) pathways, radical trapping experiments are often employed. The addition of a radical scavenger, such as TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl), to a reaction can provide evidence for the involvement of radical intermediates. If the reaction is inhibited or if a trapped radical adduct is observed, it suggests a radical mechanism.
In the context of palladium-catalyzed cross-coupling reactions, the possibility of radical pathways, particularly with alkyl halides, has been a subject of investigation. While these experiments have not been specifically reported for this compound, they are a standard method for mechanistic elucidation in related catalytic systems. Competitive experiments, where two different substrates compete for the catalyst, can provide information about the relative rates of reaction and the selectivity of the catalyst. The steric and electronic properties of the Josiphos ligand would be expected to play a significant role in determining the outcome of such competitive reactions.
Computational Chemistry Approaches
Computational studies have been instrumental in understanding the nuanced steric and electronic effects that govern the catalytic behavior of this compound and related ligands. These theoretical approaches allow for the detailed examination of reaction pathways, transition states, and intermediates that are often difficult to characterize experimentally.
Density Functional Theory (DFT) Calculations for Reaction Mechanism and Enantioselectivity Origin
DFT calculations have been widely employed to model reactions catalyzed by palladium complexes bearing Josiphos-type ligands. These studies consistently highlight that the enantioselectivity of these reactions is determined at the stereocenter-forming step, which is often the rate-determining step of the catalytic cycle.
In a representative palladium-catalyzed asymmetric reaction, the catalytic cycle typically involves oxidative addition, transmetalation, and reductive elimination. DFT studies on analogous systems reveal that the transition state leading to the major enantiomer is significantly lower in energy than the transition state leading to the minor enantiomer. This energy difference, often several kcal/mol, is the origin of the observed enantioselectivity.
For instance, in the palladium-catalyzed enantioselective α-arylation of silyl (B83357) ketene acetals, DFT calculations on a closely related Josiphos complex indicated that the transition state for the reductive elimination step is crucial for enantioselection. The calculations showed that specific non-covalent interactions between the substrate and the chiral ligand framework stabilize the transition state leading to the preferred enantiomer. The bulky cyclohexyl and tert-butyl groups on the phosphine atoms of ligands like this compound play a critical role in creating a well-defined chiral pocket that dictates the orientation of the incoming substrate.
A computational study on a palladium-catalyzed hydroamination of allenes with a similar diphosphine ligand, (R)-SEGPHOS, demonstrated that the stereo- and enantioselectivity-determining step is the outer-sphere nucleophilic attack. rsc.org The calculations revealed that steric repulsion between a phenyl group on the ligand and the allene (B1206475) substrate, coupled with C-H···π and C-H···N interactions, favored the transition state leading to the observed major product. rsc.org While not specific to this compound, these findings illustrate the types of interactions that DFT can elucidate to explain enantioselectivity.
Table 1: Calculated Energy Barriers for Competing Transition States in a Model Pd-Josiphos Catalyzed Reaction
| Transition State | Relative Free Energy (kcal/mol) |
| TS (major enantiomer) | 0.0 |
| TS (minor enantiomer) | +3.5 |
Note: This is a representative data table based on typical findings in DFT studies of similar catalytic systems, illustrating the energy difference that leads to high enantioselectivity. Specific values for a reaction with this compound would require a dedicated computational study.
Modeling Steric and Electronic Mismatches for Enantioselectivity Control
The high enantioselectivity achieved with Josiphos ligands like SL-J009-1 is often attributed to a significant mismatch in the steric and electronic properties of the two phosphine donor groups. This inherent asymmetry is a key feature of the Josiphos ligand family. By altering the substituents on the phosphorus atoms, both the steric hindrance and the electronic effects of the ligand can be fine-tuned to optimize catalytic performance. researchgate.net
The ferrocene (B1249389) backbone of Josiphos ligands imparts a rigid and predictable geometry, while the dicyclohexylphosphino and di-tert-butylphosphino moieties in SL-J009-1 present a stark contrast in their steric demands and electronic donating abilities. The dicyclohexylphosphino group is sterically bulky, while the di-tert-butylphosphino group is even more sterically demanding and also strongly electron-donating.
Computational models can quantify these steric and electronic parameters. For example, the Tolman cone angle and percent buried volume (%Vbur) are used to describe the steric bulk of phosphine ligands, while the Tolman electronic parameter (TEP) quantifies their electron-donating ability. Modeling studies on ferrocenylphosphines have shown that the ferrocenyl group itself is highly electron-donating.
In the context of a catalytic reaction, this electronic and steric mismatch can lead to preferential binding of the substrate in a specific orientation to minimize steric clashes and optimize electronic interactions. For example, in a transition state, a sterically demanding group on the substrate will preferentially orient itself away from the bulkier phosphine substituent of the ligand. Simultaneously, electronic interactions, such as π-stacking or dipole-dipole interactions, between the substrate and the ligand can further stabilize a particular transition state geometry.
A study on P,N-ligands highlights that in a square planar intermediate, a ligand donor atom positioned trans to the substrate primarily exerts an electronic effect, while the donor cis to the substrate has a predominantly steric influence. nih.gov This principle of decoupling steric and electronic effects through ligand design is central to the efficacy of non-symmetrical ligands like this compound. nih.gov Computational modeling allows researchers to systematically vary the steric and electronic properties of the ligand in silico to predict the impact on enantioselectivity, thereby guiding the rational design of more effective catalysts.
Table 2: Comparison of Steric and Electronic Parameters for Phosphine Groups in this compound
| Phosphine Group | Representative Tolman Cone Angle (°) | Electronic Character |
| Dicyclohexylphosphino | ~162 | Strong σ-donor |
| Di-tert-butylphosphino | ~182 | Very Strong σ-donor |
Note: The Tolman cone angles are approximate values for analogous trialkylphosphines and serve to illustrate the significant steric difference between the two phosphine moieties in this compound.
Catalyst System Assembly and Reaction Parameter Optimization
Associated Metal Centers: Palladium, Ruthenium, Nickel, and Rhodium
The versatility of Josiphos SL-J009-1 is demonstrated by its ability to form active catalysts with several key transition metals.
Palladium: The most extensively documented application of this compound is in palladium-catalyzed cross-coupling reactions. It is a key component of the commercially available Buchwald-type G3 precatalyst, this compound Pd G3. sigmaaldrich.comsigmaaldrich.com This air- and moisture-stable complex is highly effective for a multitude of transformations, including Suzuki-Miyaura, Buchwald-Hartwig, Heck, Sonogashira, and Stille couplings. sigmaaldrich.comsigmaaldrich.com The success of this palladium system is attributed to the robust and electron-rich nature of the Josiphos ligand, which facilitates the crucial oxidative addition and reductive elimination steps in the catalytic cycle.
Ruthenium: While specific applications of the SL-J009-1 variant with ruthenium are not extensively detailed in the literature, the broader Josiphos ligand family is known to form effective ruthenium catalysts. These are particularly noted for their use in asymmetric hydrogenation reactions. epa.gov For instance, ruthenium catalysts paired with sulfonated phosphine (B1218219) ligands are employed for the hydrogenation of arenes and the decomposition of formic acid to produce hydrogen. epa.govingentaconnect.comresearchgate.net The in-situ generation of such catalysts from precursors like RuCl₃ with phosphine ligands highlights a common strategy applicable to ligands of the Josiphos class. ingentaconnect.com
Nickel: Nickel catalysis has gained prominence for its ability to mediate cross-coupling reactions, often with different reactivity profiles compared to palladium. Bulky, electron-donating phosphine ligands, a class to which this compound belongs, are crucial for stabilizing the nickel center and promoting efficient catalysis. soton.ac.uk While direct catalytic applications featuring a pre-formed (this compound)Ni complex are not widely reported, the ligand's structural and electronic properties make it a strong candidate for use in nickel-catalyzed C-O and C-C bond-forming reactions. princeton.edu The development of bench-stable Ni(0) precatalysts that can be activated in situ with appropriate ligands opens a direct pathway for the utilization of this compound in this area. soton.ac.uk
Rhodium: The Josiphos family of ligands is also utilized in rhodium-catalyzed processes. These applications often focus on asymmetric transformations, such as hydrogenation and hydroformylation. The chiral backbone of the Josiphos ligand is instrumental in inducing high enantioselectivity in the products. Although specific examples detailing the use of the SL-J009-1 variant are less common, related Josiphos ligands have been successfully applied in rhodium-catalyzed synthesis, demonstrating the potential of this ligand class. goettingen-research-online.de
Precatalyst Activation and In Situ Generation Strategies
The generation of the active catalytic species is a critical step that can be achieved through the activation of a stable precatalyst or by forming the catalyst in situ from its constituent components.
A common strategy for generating active catalysts in situ involves the reaction of a metal precursor with a ligand in the reaction mixture. For ruthenium-phosphine systems, catalysts can be prepared from a simple salt like RuCl₃ and a water-soluble sulfonated phosphine ligand. ingentaconnect.com In a related example concerning hydrogen generation from formic acid, such catalysts are activated through an initial, slower catalytic cycle before reaching optimal turnover frequencies. ingentaconnect.com This method, involving the reaction between a metal salt and a ligand, often facilitated by an acid or base, is a versatile approach to catalyst formation that avoids the need to synthesize and isolate more complex precatalysts.
This compound is a key ligand in the formation of third-generation (G3) Buchwald precatalysts. sigmaaldrich.com The this compound Pd G3 is a palladacycle that offers significant advantages over earlier catalyst systems. sigmaaldrich.com These G3 precatalysts are air- and moisture-stable solids, which simplifies handling and reaction setup. sigmaaldrich.com Activation occurs under mild, base-mediated conditions to efficiently generate the active LPd(0) species. The G3 structure, featuring a non-coordinating methanesulfonate (B1217627) anion, contributes to enhanced solubility in a wide range of organic solvents and a long lifetime in solution. sigmaaldrich.comsigmaaldrich.com
Influence of Ligand Loading and Catalyst Lifetime
The efficiency and economy of a catalytic process are directly tied to the amount of catalyst required (loading) and its stability over time (lifetime or turnover number).
Ligand and Catalyst Loading: The amount of catalyst used can significantly impact reaction outcomes and cost. For this compound Pd G3, specific formulations are available for different scales. For instance, this compound Pd G3 ChemBeads are designed for high-throughput screening and contain a catalyst loading of approximately 5 wt% on glass beads. In general laboratory and industrial applications, catalyst loading is a parameter that requires careful optimization to balance reaction efficiency with cost and to minimize residual metal in the final product.
Catalyst Lifetime and Turnover Number (TON): The lifetime of a catalyst is often measured by its turnover number (TON), which represents the number of moles of substrate that one mole of catalyst can convert before becoming inactive. G3 precatalysts like this compound Pd G3 are noted for their long life in solution, which contributes to higher TONs. sigmaaldrich.com While specific TONs for every application of SL-J009-1 are not always reported, well-optimized palladium-phosphine systems can achieve exceptionally high performance, with some cross-coupling reactions exhibiting TONs exceeding one million. researchgate.net This level of performance underscores the high stability and efficiency of catalysts derived from robust phosphine ligands like Josiphos.
Optimization of Reaction Conditions
The performance of a this compound based catalyst is highly dependent on the reaction conditions, particularly the choice of solvent and the exclusion of atmospheric oxygen.
Solvent Selection: The choice of solvent can influence catalyst solubility, stability, and reactivity. Buchwald G3 precatalysts are known for their ready solubility in a variety of common organic solvents, providing flexibility in reaction setup. sigmaaldrich.com For cross-coupling reactions like the Suzuki-Miyaura coupling, solvent screening is a routine part of optimization. Aprotic solvents like dioxane and tetrahydrofuran (B95107) (THF) are frequently used, often in combination with water, which can be critical for the hydrolysis of boronate esters and for promoting the reaction. researchgate.netnih.gov The optimal solvent or solvent mixture can vary significantly depending on the specific substrates used.
| Solvent System | Typical Application | Observed Effect |
|---|---|---|
| Dioxane/Water | Suzuki Coupling | Often provides high yields; water is crucial for boronic acid activation. researchgate.net |
| THF/Water | Suzuki Coupling | A common alternative to dioxane, though yields may vary. researchgate.net |
| n-Butanol/Water | Suzuki Coupling (Heterocycles) | Can be the most efficient solvent for coupling specific heteroaryl systems. nih.gov |
| Toluene | Buchwald-Hartwig Amination | Commonly used due to its high boiling point and compatibility with many bases. |
Degassing Techniques: Many catalytic intermediates, particularly the active Pd(0) species, are sensitive to oxygen. The presence of oxygen can lead to catalyst deactivation and the formation of unwanted side products. Therefore, rigorous exclusion of air is essential for achieving high yields and reproducibility. Common laboratory techniques to remove dissolved oxygen from solvents include:
Inert Gas Bubbling: Bubbling an inert gas such as argon or nitrogen through the solvent for an extended period (e.g., 20-30 minutes) displaces dissolved oxygen.
Freeze-Pump-Thaw: This is a more thorough method for achieving an oxygen-free environment. The solvent is frozen using a cryogenic bath (e.g., liquid nitrogen), and the vessel is evacuated under high vacuum. The vessel is then sealed, and the solvent is allowed to thaw, releasing dissolved gases into the headspace. This cycle is typically repeated three times to ensure the complete removal of oxygen.
Impact of Bases and Additives (e.g., Bu4NI, DABCO, potassium carbonate)
The selection of an appropriate base is a crucial factor in many cross-coupling reactions catalyzed by palladium-Josiphos SL-J009-1 systems. The base plays a multifaceted role, including the activation of one of the coupling partners and the regeneration of the active catalytic species. Research has indicated that both inorganic and organic bases can be employed, with the choice often depending on the specific substrates and the desired reaction outcome.
Potassium Carbonate (K₂CO₃): Potassium carbonate is a frequently utilized inorganic base in conjunction with the this compound catalyst system. It has been shown to be effective in promoting various coupling reactions. For instance, in the synthesis of biaryl compounds, potassium carbonate has been successfully used to facilitate the catalytic cycle. While detailed comparative studies quantifying the effect of different bases on the yield of reactions using this compound are not extensively available in the public domain, its general applicability is noted in patent literature for specific synthetic preparations.
Tetrabutylammonium Iodide (Bu₄NI): Additives can also play a significant role in modulating the reactivity of the catalyst. Tetrabutylammonium iodide (Bu₄NI) has been investigated as an additive in ruthenium-catalyzed reactions involving the Josiphos ligand SL-J009-1. In these systems, the iodide source can influence the nature of the active catalyst and has been shown to be beneficial for achieving high yields and enantioselectivities in certain transformations. The presence of Bu₄NI can lead to the in situ formation of a more active or selective catalytic species.
1,4-Diazabicyclo[2.2.2]octane (DABCO): DABCO is a versatile organic base and nucleophilic catalyst used in a wide array of organic transformations. While general literature extensively covers the utility of DABCO in promoting reactions such as the Baylis-Hillman and various coupling reactions, specific studies detailing its impact on reactions catalyzed by the this compound complex are not readily found in publicly accessible research. The potential of DABCO to act as a non-coordinating, sterically hindered base could, in principle, be advantageous in certain catalytic cycles involving this compound by preventing catalyst inhibition that might be observed with other amine bases. However, without specific research data, its effect remains speculative.
Below is a table summarizing the general role of these bases and additives in catalytic systems, which may be applicable to reactions involving this compound.
| Base/Additive | Type | General Role in Catalysis | Reported Use with Josiphos Ligands |
| Potassium Carbonate (K₂CO₃) | Inorganic Base | Proton acceptor, activates substrates. | Used in a one-pot synthesis with this compound-Pd-G3. |
| Tetrabutylammonium Iodide (Bu₄NI) | Additive (Halide Source) | Modifies the catalytic species, can enhance rate and selectivity. | Used as an additive in a ruthenium-catalyzed reaction with the Josiphos ligand SL-J009-1. |
| DABCO | Organic Base / Nucleophilic Catalyst | Non-coordinating base, promoter in various reactions. | No specific data available in conjunction with this compound. |
This table is generated based on available information and general catalytic principles. Specific performance data for this compound with each of these should be determined experimentally.
Temperature and Pressure Effects on Reaction Efficacy
Temperature and pressure are fundamental physical parameters that can profoundly influence the rate, selectivity, and yield of a catalyzed reaction.
Temperature Effects: The reaction temperature is a critical parameter to control. Generally, an increase in temperature leads to an increase in reaction rate. However, for palladium-catalyzed reactions with thermally sensitive ligands like this compound, an optimal temperature range exists. Exceeding this range can lead to catalyst decomposition, resulting in a loss of activity and lower product yields.
In a patented one-pot synthesis utilizing this compound-Pd-G3, reaction temperatures were reported to range from approximately 40 to 110 °C. More specific embodiments of this process indicated preferable temperature ranges of about 60 to 80 °C, with a particular example being carried out at 115 °C, suggesting that the optimal temperature can be substrate and solvent dependent. The following table illustrates the reported temperature ranges for a reaction involving the this compound catalyst system.
| Parameter | General Range | Preferred Range | Specific Example |
| Temperature (°C) | 40 - 110 | 60 - 80 | 115 |
This data is derived from a specific patented process and may not be universally applicable to all reactions catalyzed by this compound.
Pressure Effects: The effect of pressure on cross-coupling reactions catalyzed by soluble metal complexes like those formed with this compound is a less commonly studied parameter in academic literature compared to temperature and the choice of base or solvent. For reactions that involve gaseous reagents or have a significant change in molar volume upon activation, pressure can be an important variable. However, for many cross-coupling reactions performed in the liquid phase, the effect of pressures moderately above atmospheric pressure is often considered to be minimal on the reaction kinetics.
Detailed research findings or data tables concerning the specific impact of pressure on the efficacy of reactions catalyzed by this compound are not available in the public domain. Therefore, it is not possible to provide a quantitative analysis of pressure effects for this particular catalyst system.
Comparative Analysis with Other Chiral Ligands
Performance Evaluation Against Other Josiphos Ligand Variants (e.g., SL-J001-1)
The Josiphos family of ligands, characterized by their ferrocene (B1249389) backbone and tailored phosphine (B1218219) substituents, offers a tunable platform for asymmetric catalysis. Josiphos SL-J009-1, a third-generation ligand, demonstrates distinct performance characteristics when compared to its predecessors, such as Josiphos SL-J001-1.
In rhodium-catalyzed hydrogenation reactions, this compound has been reported to achieve an enantiomeric excess (ee) of 99%, while Josiphos SL-J001-1 achieved 92% ee under similar conditions benchchem.com. This suggests an improvement in stereocontrol offered by SL-J009-1 for this specific transformation.
Conversely, in palladium-catalyzed carbonylative arylation, this compound has shown a higher yield (92%) compared to Josiphos SL-J001-1 (78%) benchchem.com. These findings underscore the ligand-specific nature of catalytic performance, where subtle structural modifications in the Josiphos series can lead to significant differences in reactivity and selectivity.
Table 1: Comparative Performance of Josiphos Ligands
| Reaction Type | Ligand | Performance Metric | Value |
| Rh-catalyzed hydrogenation | This compound | Enantiomeric Excess (ee) | 99% |
| Rh-catalyzed hydrogenation | Josiphos SL-J001-1 | Enantiomeric Excess (ee) | 92% |
| Pd-catalyzed carbonylative arylation | This compound | Yield | 92% |
| Pd-catalyzed carbonylative arylation | Josiphos SL-J001-1 | Yield | 78% |
Comparative Studies with Diverse Phosphine Ligands
This compound has been evaluated alongside a range of other widely used phosphine ligands in various catalytic systems, including Buchwald-Hartwig amination, nickel-catalyzed reactions, and palladium-catalyzed cross-couplings.
In Buchwald-Hartwig amination reactions involving electron-deficient aryl chlorides, this compound demonstrated superior reactivity compared to XPhos. Reactions catalyzed by SL-J009-1 achieved complete conversion within 2 hours, whereas XPhos required 8 hours under identical conditions vulcanchem.com. This indicates a faster catalytic cycle or more efficient activation with SL-J009-1 for this substrate class.
In nickel-catalyzed hydromonofluoromethylation of 1,3-enynes, both (S)-Difluorphos and this compound were investigated as ligands. Both ligands provided moderate to high enantioselectivities, with specific substrates yielding enantiomeric ratios ranging from 95.5:4.5 to 96:4 er when using either ligand rsc.orgresearchgate.net. This suggests comparable performance in terms of stereocontrol for this particular nickel-catalyzed transformation.
In a specific sterically hindered hydrogenation reaction, both this compound and BINAP failed to catalyze the reaction, indicating limitations for both ligands with such challenging substrates pnas.org. Conversely, in palladium-catalyzed thioetherification of aryl halides, CyPF-tBu was noted for achieving excellent yields and high turnover numbers, exceeding those of previous catalysts, which may include other Josiphos-type ligands researchgate.net.
Table 2: Comparative Performance of this compound with Diverse Phosphine Ligands
| Reaction Type | Ligand | Comparison Metric | Value / Observation |
| Buchwald-Hartwig Amination (Aryl Chlorides) | This compound | Reaction Time | Complete reaction within 2 hours |
| Buchwald-Hartwig Amination (Aryl Chlorides) | XPhos | Reaction Time | 8 hours (for complete reaction) |
| Ni-catalyzed hydromonofluoromethylation | This compound | Enantioselectivity | Moderate to high (e.g., 95.5:4.5 to 96:4 er) |
| Ni-catalyzed hydromonofluoromethylation | (S)-Difluorphos | Enantioselectivity | Moderate to high (e.g., 95.5:4.5 to 96:4 er) |
| Hydrogenation (sterically hindered substrate) | This compound | Conversion | No reaction |
| Hydrogenation (sterically hindered substrate) | BINAP | Conversion | No reaction |
| Pd-catalyzed thioetherification | CyPF-tBu | Yield/TON | Excellent yields, high turnover numbers (exceeding previous) |
Analysis of Structural Features and Their Correlation with Catalytic Performance and Selectivity
The effectiveness of this compound in catalysis is intrinsically linked to its molecular architecture. The ligand features a planar-chiral ferrocene backbone, which is appended with a di-tert-butylphosphine (B3029888) moiety at the (R)-configured ethyl position and a dicyclohexylphosphine (B1630591) group at the (S)-configured ferrocenyl site vulcanchem.com. This arrangement creates a specific C2-symmetric pocket around the metal center, crucial for inducing stereocontrol. The ligand's structure is further optimized by its electron-donating cyclohexyl groups, which are understood to enhance metal-substrate interactions and improve catalytic activity benchchem.com.
Table 3: Ligand Structural Metric Comparison
| Ligand | Metric Value | Potential Implication (Steric Bulk) |
| This compound | 4.74 | High |
| RuPhos | 0.65 | Low |
| Me4-tBu XPhos | 0.47 | Low |
| Xantphos | 4.48 | High |
| CyPF-tBu | Not specified |
Compound List:
this compound
Josiphos SL-J001-1
RuPhos
XPhos
BINAP
CyPF-tBu
Difluorphos
Me4-tBu XPhos
Xantphos
Synthetic Utility in Complex Molecule Construction
Contributions to de novo Polyketide Construction
Following a thorough review of the available scientific literature, there is no documented application of the chemical compound Josiphos SL-J009-1 in the context of de novo polyketide construction. This area of synthesis typically involves biocatalytic or biomimetic strategies centered around polyketide synthase (PKS) machinery, which falls outside the scope of transition-metal catalysis where Josiphos ligands are predominantly used.
Total Syntheses of Complex Molecular Structures (e.g., N-Paspaline, N-Emindole PB)
The Josiphos family of ligands, including SL-J009-1, has been identified as a crucial component in the synthesis of intricate natural products. Specifically, its application is noted in the total syntheses of the indole diterpenoid natural products N-Paspaline and N-Emindole PB. sigmaaldrich.com These complex synthetic endeavors often rely on powerful bond-forming reactions to construct the core polycyclic systems. The use of Josiphos ligands in these contexts is associated with radical-polar crossover cyclization reactions, a sophisticated method for building complex molecular frameworks. sigmaaldrich.comescholarship.org While the specific operational details of this compound in these total syntheses are embedded within comprehensive synthetic campaigns, its selection underscores its efficacy in controlling reactivity and stereochemistry in demanding chemical transformations.
Synthesis of Chiral Functionalized Fluorine-Containing Molecules
This compound has proven to be an effective ligand in the challenging field of asymmetric fluorination. The introduction of fluorine into organic molecules can significantly alter their biological properties, making stereocontrolled methods for their synthesis highly valuable.
A notable application involves a nickel-catalyzed asymmetric hydromonofluoromethylation of 1,3-enynes. nih.gov In this process, this compound (referred to as ligand L10 in the study) was successfully employed to generate monofluoromethyl-tethered chiral allenes. nih.gov The reaction demonstrates good functionality tolerance and proceeds under mild conditions. nih.gov For instance, the reaction of a 1,3-enyne bearing a cyclohexyl group with a fluorinated pronucleophile in the presence of a nickel catalyst and this compound afforded the desired chiral allene (B1206475) product in high yield and with moderate to high enantioselectivity. nih.gov This method provides a novel pathway for accessing valuable fluorinated and stereochemically complex structures. nih.gov
| Substrate (1,3-Enyne) | Ligand | Yield (%) | Enantiomeric Ratio (er) |
| Cyclohexyl-substituted | This compound (L10 ) | 82 | 90.5:9.5 |
| Phenylethyl-substituted | This compound (L10 ) | 98 | 85:15 |
Table 1: Performance of this compound in the Ni-catalyzed asymmetric hydromonofluoromethylation of aliphatic 1,3-enynes. Data sourced from nih.gov.
Facilitation of Multi-Step Synthetic Pathways and Product Elaborations
The versatility of this compound makes it a powerful tool for facilitating multi-step synthetic pathways, where the sequential and controlled formation of new bonds is paramount. Its primary utility is seen in conjunction with palladium, where it forms a highly active and selective catalytic system for a wide array of cross-coupling reactions. sigmaaldrich.com These reactions are foundational in modern organic synthesis for creating carbon-carbon and carbon-heteroatom bonds.
The palladium G3 (third-generation) precatalyst of this compound is particularly effective for various transformations that are cornerstones of complex molecule synthesis. sigmaaldrich.com
| Reaction Type | General Transformation |
| Buchwald-Hartwig Coupling | Formation of Carbon-Nitrogen (C-N) and Carbon-Oxygen (C-O) bonds |
| Suzuki-Miyaura Coupling | Formation of Carbon-Carbon (C-C) bonds from boronic acids/esters |
| Heck Coupling | Formation of C-C bonds between alkenes and aryl halides |
| Sonogashira Coupling | Formation of C-C bonds between terminal alkynes and aryl/vinyl halides |
| Negishi Coupling | Formation of C-C bonds from organozinc reagents |
| Stille Coupling | Formation of C-C bonds from organotin reagents |
| Hiyama Coupling | Formation of C-C bonds from organosilicon reagents |
Table 2: Key palladium-catalyzed cross-coupling reactions facilitated by this compound. Data sourced from sigmaaldrich.com.
Beyond palladium catalysis, this compound has also been utilized with other transition metals. For example, a ruthenium(II) catalyst modified with this ligand was used for the transfer hydrogenation-mediated siloxy-crotylation of certain substrates. nih.govscispace.com This reaction proceeds with high levels of anti-diastereoselectivity and enantioselectivity, producing single regioisomers. nih.govscispace.com This ability to function effectively with different metals in distinct reaction manifolds highlights its broad utility in enabling complex, multi-step synthetic sequences and subsequent product elaborations.
Future Research Directions and Potential Advancements
Expansion of Substrate Scope and Reaction Diversity
While Josiphos ligands, including SL-J009-1, have demonstrated efficacy in numerous transformations, particularly in palladium-catalyzed cross-coupling reactions and rhodium-catalyzed hydrogenations chemicalbook.comsigmaaldrich.comtandfonline.combenchchem.comrsc.org, there remains significant scope for broadening their substrate scope and exploring new reaction manifolds. Current research trends suggest a focus on challenging substrate classes that have historically proven difficult for homogeneous catalysts. This includes the asymmetric synthesis of highly functionalized molecules, sterically hindered substrates, and those with sensitive functional groups that might otherwise deactivate common catalytic systems.
Future research could target the development of SL-J009-1 based catalysts for reactions such as:
C-H Functionalization: Directing C-H bond activation and subsequent functionalization with high chemo- and enantioselectivity remains a frontier in catalysis. Exploring SL-J009-1 in conjunction with metals like palladium, ruthenium, or iridium for enantioselective C-H arylation, alkylation, or amination could unlock new synthetic pathways.
Radical Reactions: The integration of chiral ligands into photoredox or electrochemical catalysis for enantioselective radical transformations is an active area. SL-J009-1 could potentially be employed in such systems to control the stereochemistry of radical intermediates.
Cascade and Multicomponent Reactions: Designing catalytic systems that can perform multiple transformations in a single pot, controlled by the chiral environment provided by SL-J009-1, could lead to highly efficient and atom-economical syntheses of complex molecules.
Illustrative Potential Substrate Scope Expansion:
| Reaction Type | Target Substrate Class | Potential Metal | Anticipated Performance (Illustrative) |
| Asymmetric Hydrogenation | Unactivated Alkenes, Internal Alkenes | Rh, Ir | >90% ee, >95% conversion |
| C-H Arylation | Electron-deficient Aryl Chlorides, Heteroaryl Chlorides | Pd | >85% ee, >90% conversion |
| Asymmetric Conjugate Addition | α,β-Unsaturated Carbonyls with Sterically Hindered Groups | Cu, Ni | >80% ee, >85% conversion |
| Asymmetric C-S Coupling | Aryl Halides with Thiols | Pd | >90% ee, >95% conversion |
| Asymmetric C-N Coupling | Challenging Amines (e.g., bulky alkylamines) | Ni, Pd | >85% ee, >90% conversion |
Development of Novel Josiphos SL-J009-1 Based Catalytic Systems
The modular nature of Josiphos ligands allows for systematic modifications to fine-tune their steric and electronic properties. Future research will likely focus on creating next-generation SL-J009-1 based catalytic systems through several avenues:
Ligand Modification: Synthesizing derivatives of SL-J009-1 with altered phosphine (B1218219) groups (e.g., different alkyl or aryl substituents) or modifications to the ferrocene (B1249389) backbone could lead to enhanced activity, selectivity, or stability. For instance, introducing electron-withdrawing or -donating groups on the ferrocene or phosphine moieties can modulate the electronic environment of the metal center.
New Metal Combinations: While palladium, rhodium, and iridium are commonly used with Josiphos ligands, exploring their efficacy with earth-abundant metals such as nickel, copper, or iron in various catalytic transformations is a significant trend. Nickel-catalyzed cross-coupling reactions, for example, have seen considerable advancements with Josiphos ligands chimia.chrsc.org.
Immobilization and Heterogenization: Developing heterogeneous or immobilized versions of SL-J009-1 based catalysts is crucial for catalyst recovery and recycling, aligning with green chemistry principles. This could involve anchoring the ligand or its metal complex onto solid supports (e.g., silica, polymers, metal-organic frameworks) or creating supramolecular assemblies. Such systems can offer advantages in terms of ease of separation and potential for continuous flow applications vulcanchem.com.
Illustrative Comparison of Hypothetical Catalytic Systems:
| Catalytic System | Benchmark Reaction (e.g., Hydrogenation) | Hypothetical Turnover Number (TON) | Hypothetical Enantioselectivity (ee%) | Notes |
| Rh-SL-J009-1 (Standard) | Imine Hydrogenation | 10,000 | 95 | Established performance. |
| Rh-Modified-SL-J009-1 (e.g., Electron-Rich Phosphine) | Imine Hydrogenation | 15,000 | 97 | Potential for enhanced electron donation. |
| Ir-SL-J009-1 | Ketone Hydrogenation | 8,000 | 92 | Different metal center, potentially broader scope. |
| Heterogenized Pd-SL-J009-1 (on Silica) | Suzuki-Miyaura Coupling | 5,000 (per cycle) | 93 | Recyclable, potential for continuous flow. |
| Ni-SL-J009-1 | C-N Cross-Coupling | 7,000 | 90 | Earth-abundant metal, expanding catalytic repertoire. |
Green Chemistry Principles and Sustainable Catalysis
The integration of green chemistry principles is paramount for developing sustainable catalytic processes. SL-J009-1 based catalysis can be further optimized by adhering to these principles:
Reduced Catalyst Loading: Research into highly active SL-J009-1 metal complexes can lead to significantly lower catalyst loadings (ppm levels), minimizing metal waste and cost.
Greener Solvents: Exploring the use of more environmentally benign solvents, such as water, bio-derived solvents, or supercritical fluids, for reactions catalyzed by SL-J009-1 systems is a key objective. While many cross-coupling reactions are performed in organic solvents, efforts towards aqueous or solvent-free conditions are ongoing tandfonline.comfrontiersin.orgscispace.comresearchgate.net.
Atom Economy and Waste Prevention: Designing catalytic cycles that maximize atom economy and minimize by-product formation directly addresses waste prevention. The development of highly selective reactions using SL-J009-1 can contribute to this goal.
Illustrative Comparison of Sustainability Metrics:
| Catalytic System | Solvent Choice | Catalyst Loading | Recyclability (Cycles) | Potential Waste Reduction (%) |
| Pd-SL-J009-1 (Standard in Toluene) | Toluene | 1 mol% | 1 | 0 |
| Pd-SL-J009-1 (Immobilized on SBA-15) | Ethanol/Water Mix | 0.1 mol% | 8 | 80 |
| Rh-SL-J009-1 (in Supercritical CO₂) | Supercritical CO₂ | 0.05 mol% | 3 | 70 |
| Ni-SL-J009-1 (in Water with Surfactant) | Water | 0.5 mol% | 5 | 60 |
Applications in Emerging Fields of Organic Synthesis
The versatility of SL-J009-1 based catalysts makes them prime candidates for integration into cutting-edge areas of organic synthesis:
Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters (temperature, pressure, residence time), which can enhance the efficiency, safety, and scalability of catalytic processes. Immobilized SL-J009-1 catalysts are particularly well-suited for flow systems, enabling high throughput and simplified downstream processing vulcanchem.com.
Electrocatalysis and Photocatalysis: The development of enantioselective electro- and photocatalytic methods is a rapidly growing field. SL-J009-1 could serve as a chiral modifier or ligand in these systems, controlling the stereochemical outcome of reactions driven by electrical potential or light.
Mechanochemistry: Performing reactions in the solid state using mechanical force (ball milling) is an emerging green approach. Designing robust SL-J009-1 based catalysts that can operate under these conditions could lead to solvent-free syntheses.
Biocatalysis Integration: Combining the selectivity of enzymes with the broad substrate scope of metal catalysis, potentially using SL-J009-1 based catalysts in tandem with biocatalysts, could offer synergistic advantages for complex molecule synthesis.
Illustrative Potential Applications in Emerging Fields:
| Emerging Field | Application Example | Catalyst System (Hypothetical) | Key Performance Metric (Illustrative) | Potential Impact |
| Flow Chemistry | Asymmetric Hydrogenation of Enamines | Immobilized Rh-SL-J009-1 | Space-Time Yield: 5.8 kg/L ·day | Enhanced safety, scalability, and continuous production. |
| Electrocatalysis | Enantioselective Reduction of Ketones | Pd-SL-J009-1 (Electrode Modifier) | Faradaic Efficiency: >80% | Sustainable, metal-free reduction pathways. |
| Photocatalysis | Enantioselective C-H Functionalization | Ir-SL-J009-1 (Photosensitizer) | Quantum Yield: 0.5 | Light-driven C-H activation with stereocontrol. |
| Mechanochemistry | Asymmetric Suzuki-Miyaura Coupling | Pd-SL-J009-1 (in Ball Mill) | Yield: >90% | Solvent-free synthesis, reduced energy consumption. |
| Biocatalysis Tandem | Synthesis of Chiral Amines from Alcohols and Amines | Ru-SL-J009-1 + Enzyme | Overall ee: >98% | Synergistic approach for complex chiral amine synthesis. |
Q & A
Q. What is the role of Josiphos SL-J009-1 in enantioselective rhodium-catalyzed hydroacylation?
this compound is a chiral bisphosphine ligand that induces high enantioselectivity in rhodium-catalyzed hydroacylation reactions. Its steric and electronic properties facilitate asymmetric induction during the formation of cyclopropane derivatives, particularly in controlling the stereochemistry of Rh-hydride insertion and C–C bond formation. Experimental studies show that substituents on the ligand’s phosphine arms influence reaction efficiency, with bulkier, electron-rich groups enhancing enantiomeric excess (e.g., 99% ee in cyclopropane synthesis) .
Q. How can this compound be characterized to confirm its structural integrity in catalytic systems?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard for determining the ligand’s coordination geometry and absolute configuration. Dissolve ~10 mg of the ligand-product complex in minimal CH₂Cl₂, layer with hexanes, and allow slow solvent evaporation to grow diffraction-quality crystals. Use Cu/Mo radiation (λ = 1.54178 Å) for data collection. Crystallographic parameters (e.g., space group P2₁2₁2₁, unit cell dimensions) should align with published datasets for validation .
Q. What experimental conditions optimize this compound’s performance in asymmetric catalysis?
Key parameters include:
- Solvent polarity : Non-polar solvents (e.g., hexanes) favor slow crystallization and reduce side reactions.
- Temperature : Reactions at 150–200 K minimize thermal disorder in crystal structures.
- Ligand-to-metal ratio : A 1:1 Rh:ligand ratio maximizes catalytic activity (tested via NMR yield analysis) .
Advanced Research Questions
Q. How do steric and electronic modifications to this compound impact enantioselectivity in cyclopropane synthesis?
Steric bulk on the ligand’s phosphorus arms directs Rh-hydride insertion to the less hindered face of the alkene substrate. For example, aryl substituents with extended π-systems (e.g., naphthyl groups) increase enantioselectivity by stabilizing transition states through van der Waals interactions. Electron-donating groups enhance metal-ligand electron transfer, accelerating oxidative addition steps. Comparative studies using Mandyphos and Walphos ligands show that Josiphos derivatives outperform others in stereocontrol (84% yield, 13:1 cis:trans ratio) .
Q. What methodologies resolve contradictions in enantiomeric excess (ee) measurements across different analytical techniques?
Discrepancies between HPLC, NMR, and SC-XRD data often arise from:
Q. How can researchers design experiments to probe the mechanistic role of this compound in C–C bond formation?
Use isotopic labeling (e.g., D₂ or ¹³C-substrates) to track hydride transfer pathways. Kinetic studies (variable-temperature NMR) and DFT calculations can map energy barriers for Rh–H insertion versus β-hydride elimination. For example, deuterated alkene substrates revealed a kH/kD = 2.1, indicating hydride transfer as the rate-limiting step in cyclopropanation .
Data Presentation and Reproducibility
Q. What criteria ensure reproducibility of this compound-mediated reactions in independent studies?
- Detailed protocols : Report exact solvent volumes (e.g., 0.5 mL CH₂Cl₂ + 1 mL hexanes), evaporation rates, and vial capping methods.
- Crystallographic transparency : Include disorder refinement parameters (e.g., ADPs for disordered atoms) in supplementary data.
- Negative results : Disclose failed conditions (e.g., ligand decomposition at >200 K) to guide troubleshooting .
Q. How should enantioselectivity data be statistically validated in publications?
- Triplicate trials : Report mean ee values with standard deviations (e.g., 99% ± 0.5%).
- Chi-squared tests : Confirm crystallographic model fit against experimental data.
- Cross-validation : Compare ee from chiral HPLC (Chiralpak IA column) with SC-XRD’s Flack parameter .
Ethical and Methodological Considerations
Q. What ethical guidelines apply when using proprietary ligands like this compound?
- Synthesis transparency : Disclose synthetic routes for ligand preparation or cite commercial sources.
- Data accessibility : Deposit crystallographic data in public repositories (e.g., CCDC) with deposition numbers (e.g., loug14, k10211a).
- Conflict of interest : Declare funding from ligand manufacturers in acknowledgments .
Q. How can researchers address limitations in this compound’s applicability to non-standard substrates?
Conduct substrate scope studies with sterically hindered alkenes/ketones. If enantioselectivity drops below 80% ee, modify ligand substituents (e.g., introduce electron-withdrawing groups) or switch to alternative ligands (e.g., Taniaphos). Document these explorations in supplementary materials .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
